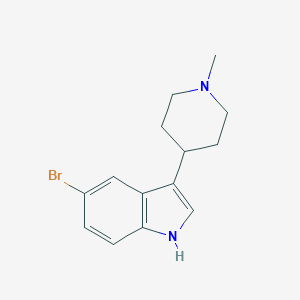

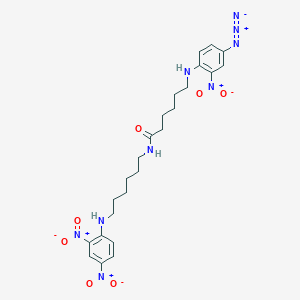

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Overview

Description

Molecular Structure Analysis

The molecular structure of “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” is not explicitly provided in the available literature .

Chemical Reactions Analysis

The chemical reactions involving “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” are not explicitly mentioned in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antidepressant Synthesis

5-Bromo-3-(1-methyl-4-piperidinyl)indole: has been identified as a key structural motif in the synthesis of antidepressant drugs . The compound’s structure allows for the development of novel antidepressants with a quick onset, low side effects, and enhanced cognitive function. This is particularly important as depression is a major global health concern, and advancements in medication can significantly improve the quality of life for those affected.

Antiproliferative Agents

The compound has shown potential in the synthesis of new derivatives of Tepotinib, which are evaluated for their antiproliferative activity . These derivatives are important in cancer research, particularly in the study of hepatic carcinoma cells. The ability to inhibit cell proliferation with low toxicity to normal cells makes this application vital in the search for effective cancer treatments.

5-HT6 Receptor Inhibition

As a piperidine-indole compound, it serves as an inhibitor for the 5-HT6 receptor . This receptor is associated with cognitive processes and neurodegenerative diseases. Inhibitors like 5-Bromo-3-(1-methyl-4-piperidinyl)indole can be used to treat various central nervous system disorders, including Alzheimer’s disease.

Ergot Alkaloid Synthesis

Indole derivatives, including 5-Bromo-3-(1-methyl-4-piperidinyl)indole , are prevalent moieties in the synthesis of ergot alkaloids . These alkaloids have a wide range of pharmacological activities, including vasoconstriction and the stimulation of smooth muscle. They are also used in the treatment of migraines and to induce labor in childbirth.

Molecular Research Tool

The compound is used as a molecular research tool in the study of chemical reactions, particularly in metal-catalyzed processes . Its reactivity and stability under various conditions make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Neurotransmitter Release Modulation

5-Bromo-3-(1-methyl-4-piperidinyl)indole: plays a role in the modulation of neurotransmitter release . This is crucial for understanding and treating mood disorders, as the improper release of neurotransmitters like serotonin, dopamine, and noradrenaline is often implicated in conditions such as depression and anxiety.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTKCABHRSIAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577888 | |

| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

CAS RN |

121206-76-6 | |

| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the improved synthesis process for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole described in the research?

A1: The research paper focuses on optimizing the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a crucial intermediate in producing Naratriptan Hydrochloride []. This compound is a vital building block for Naratriptan, a drug used to treat migraines. The researchers developed a novel one-pot synthesis method using triethyl silane, which is particularly beneficial for large-scale production []. This improved process likely offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact compared to previous methods.

Q2: Can you elaborate on the applications of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole beyond its role as an intermediate in Naratriptan synthesis?

A2: While the primary application of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole highlighted in the research is its use in Naratriptan synthesis [], its unique structure could potentially lend itself to other applications. These might include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)